molecular formula C8H5Br2F3 B1524679 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene CAS No. 335013-18-8

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene

Cat. No. B1524679
Key on ui cas rn: 335013-18-8
M. Wt: 317.93 g/mol
InChI Key: KYIYLQNLZYNVQY-UHFFFAOYSA-N
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Patent
US07923573B2

Procedure details

After N-bromosuccinimide (1.49 g, 6.63 mmol) and 2,2′-azobis(isbutyronitrile) (20 mg) were added to a solution of 4-bromo-1-methyl-2-(trifluoromethyl)benzene (2.0 g, 8.4 mmol) in carbon tetrachloride (20 ml), the mixture was heated under reflux for 5 hours. The temperature of the reaction mixture was returned to room temperature and the residue obtained by removing the solvent under reduced pressure was subjected to silica gel column chromatography (eluting solvent: n-hexane) to give crude 4-bromo-1-bromomethyl-2-(trifluoromethyl)benzene. Potassium cyanide (365 mg, 5.6 mmol) was added to a solution of crude 4-bromo-1-bromomethyl-2-(trifluoromethyl)benzene obtained in the above in a mixture of ethanol-water (3:1, 12 ml), and the mixture was stirred at 70° C. for 3 hours. After the reaction mixture was poured into water and extracted with ethyl acetate, the organic layer was washed with a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=10/1-5/1) to give [4-bromo-2-(trifluoromethyl)phenyl]acetonitrile as a solid (1.14 g, total yield: 52%).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[C:12]([C:17]([F:20])([F:19])[F:18])[CH:11]=1>C(Cl)(Cl)(Cl)Cl>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][Br:1])=[C:12]([C:17]([F:18])([F:19])[F:20])[CH:11]=1

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent under reduced pressure
WASH
Type
WASH
Details
was subjected to silica gel column chromatography (eluting solvent: n-hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CBr)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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